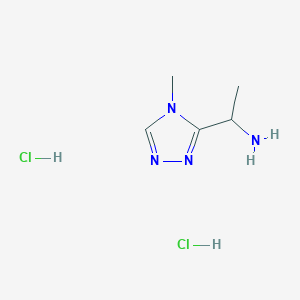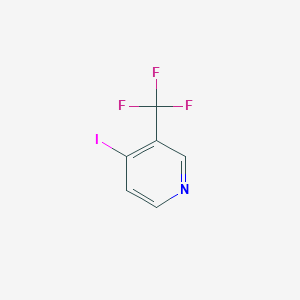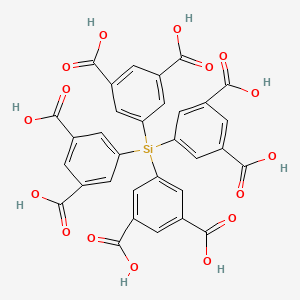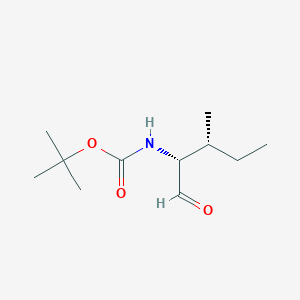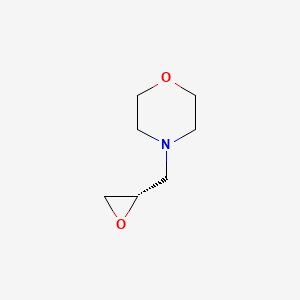
(S)-4-(oxiran-2-ylmethyl)morpholine
概要
説明
(S)-4-(oxiran-2-ylmethyl)morpholine is a chiral compound that features both an epoxide and a morpholine ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. The presence of the epoxide ring makes it a versatile intermediate in various chemical reactions, while the morpholine ring imparts stability and potential biological activity.
作用機序
Target of Action
A related compound, 5-bromoindirubin 3’-(o-oxiran-2-ylmethyl)oxime, has been reported to inhibit cell cycle-related kinases such as cyclin-dependent kinases and glycogen synthase kinase-3β . These kinases play crucial roles in cell cycle regulation and cellular signaling.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, potentially inhibiting their activity and leading to changes in cellular processes .
Biochemical Pathways
Given the potential targets, it may affect pathways related to cell cycle regulation and cellular signaling .
Pharmacokinetics
A related compound, 5-bromoindirubin 3’-(o-oxiran-2-ylmethyl)oxime, has been reported to be a poor substrate and a suicide inhibitor for epoxide hydrolase, an enzyme primarily responsible for its metabolism . This suggests that the compound may have unique pharmacokinetic properties that impact its bioavailability.
Result of Action
Related compounds have been reported to suppress cancer cell growth , suggesting potential cytotoxic effects.
Action Environment
It’s worth noting that the efficacy of related compounds has been reported to be influenced by the presence of certain enzymes, such as epoxide hydrolase .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(oxiran-2-ylmethyl)morpholine typically involves the reaction of morpholine with an epoxide precursor. One common method is the ring-opening reaction of an epoxide with morpholine under acidic or basic conditions. For instance, the reaction can be carried out using acetic acid as a catalyst, which facilitates the ring-opening of the epoxide and subsequent formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of metal catalysts and solvent-free conditions can further enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
(S)-4-(oxiran-2-ylmethyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of β-amino alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under acidic or basic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols.
Substitution: β-amino alcohols and other substituted products.
科学的研究の応用
(S)-4-(oxiran-2-ylmethyl)morpholine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials
類似化合物との比較
Similar Compounds
(±)-Glycidol:
N-(S)-Glycidylphthalimide: This compound contains an epoxide ring and is used in the synthesis of various organic molecules.
Oxiran-2-ylmethyl methacrylate: This compound is used in polymer chemistry and features an epoxide ring.
Uniqueness
(S)-4-(oxiran-2-ylmethyl)morpholine is unique due to the presence of both an epoxide and a morpholine ring in its structure. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
4-[[(2S)-oxiran-2-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-9-4-2-8(1)5-7-6-10-7/h7H,1-6H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWQCCPQBCHJBZ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C[C@H]2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
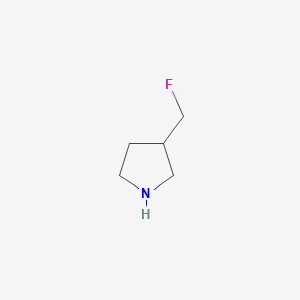
![[2-(3-Aminomethyl-phenoxy)-ethyl]-dimethyl-amine](/img/structure/B3101991.png)
![4-{2-[(3-Methylbenzyl)sulfanyl]ethoxy}benzoic acid](/img/structure/B3102005.png)
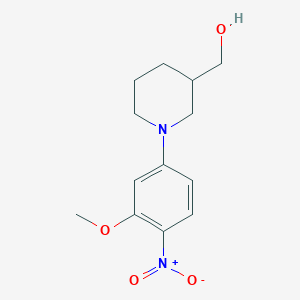
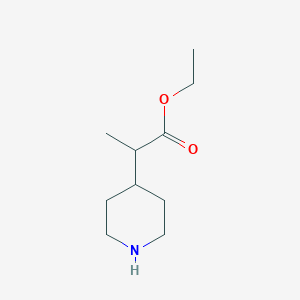

![Methyl 3-cyano-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoate](/img/structure/B3102020.png)
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B3102028.png)
